REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([NH:5][C:6]1[S:7][CH:8]=[CH:9][C:10]=1[C:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[Cl:18])=[O:4].C(O)(=O)C.CCOCC>C(O)C>[Cl:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:11]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[NH:5][C:3](=[O:4])[CH2:2][N:1]=1
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)NC=1SC=CC1C(C1=C(C=CC=C1)Cl)=O
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
with stirring until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
(about 5 hours)
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under a vacuum
|
Type
|
STIRRING
|
Details
|
The methylene chloride solution is shaken out with dilute aqueous sodium bicarbonate solution
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product is brought to crystallization
|
Type
|
ADDITION
|
Details
|
treated with 150 ml of methylene chloride
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to crystallize in a refrigerator
|
Type
|
FILTRATION
|
Details
|
After filtration under a vacuum and treatment with ice-cold methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C=1C2=C(NC(CN1)=O)SC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |